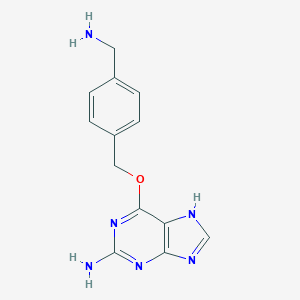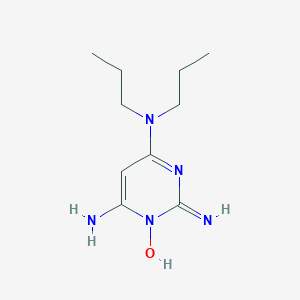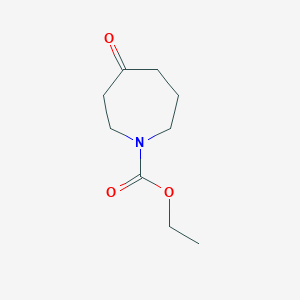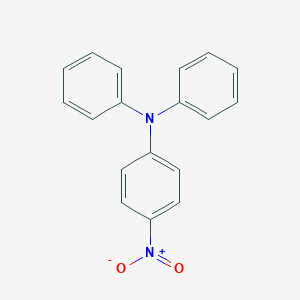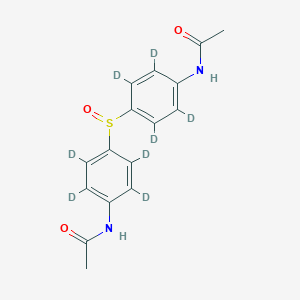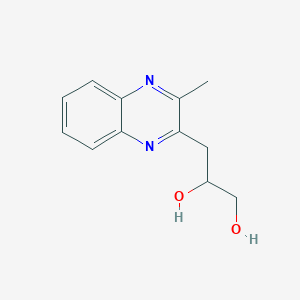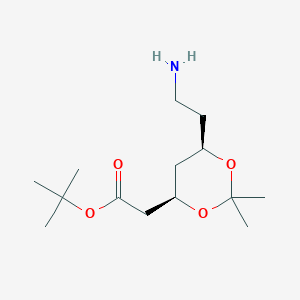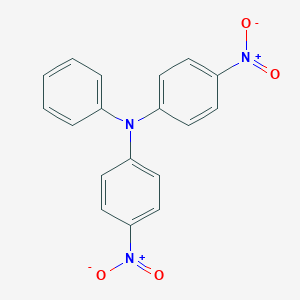
Bis-(4-nitrophenyl)phenylamine
Overview
Description
Bis-(4-nitrophenyl)phenylamine is a chemical compound with the molecular formula C18H13N3O4 . It has an average mass of 335.314 Da and a monoisotopic mass of 335.090607 Da . It is also known by other names such as 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline .
Molecular Structure Analysis
The molecular structure of Bis-(4-nitrophenyl)phenylamine consists of a phenylamine core with two 4-nitrophenyl groups attached . The molecule has 7 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
Bis-(4-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .Scientific Research Applications
1. Field: Medicinal Chemistry and Molecular Imaging
Summary:
Indirect radiolabelling is a crucial strategy for radiofluorination of biomolecules. Acylation of biomolecules using an 18F-labelled activated ester serves as a standard method for indirect radiolabelling. However, the preparation of 18F-labelled activated esters is often complex and multistep. In this context, 4-nitrophenyl (PNP) activated esters offer a promising solution. These esters allow rapid preparation of 18F-labelled acylation synthons in a single step, simplifying the process.
Experimental Procedure:
Results:
This research contributes to molecular imaging, allowing specific physiological processes to be detected at the cellular level .
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-nitrophenyl)phenylamine | |
CAS RN |
1100-10-3 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
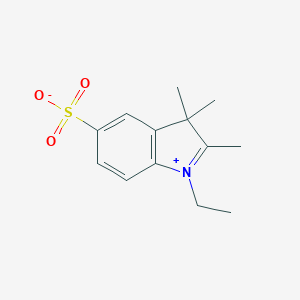
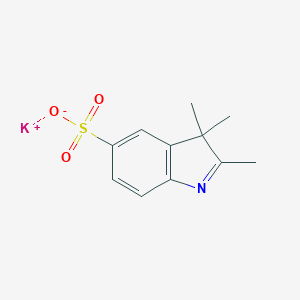
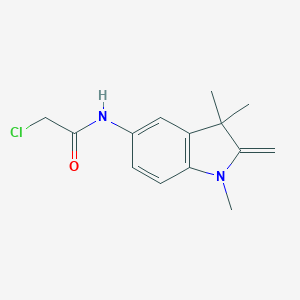
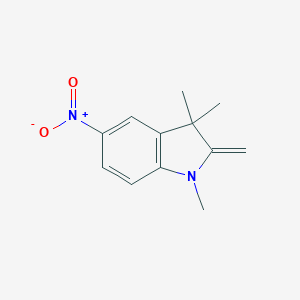
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
